molecular formula C11H20N4O4 B13662747 Boc-Lys(N)-OH

Boc-Lys(N)-OH

Cat. No.: B13662747
M. Wt: 272.30 g/mol
InChI Key: SKRPDWWWUARZIW-UHFFFAOYSA-N
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Description

Boc-Lys(N)-OH is a protected lysine derivative widely used in peptide synthesis, dendrimer construction, and drug delivery systems. Its structure features a tert-butoxycarbonyl (Boc) group on the α-amino group and a variable protecting group (denoted as "N") on the ε-amino group, such as Boc, Fmoc (9-fluorenylmethoxycarbonyl), Z (benzyloxycarbonyl), Cl-Z (2-chlorobenzyloxycarbonyl), Ac (acetyl), or others. This dual protection enables selective deprotection during multi-step syntheses, ensuring precise control over molecular architecture .

Key applications include:

  • Peptide Synthesis: this compound serves as a building block for introducing lysine residues with orthogonal protecting groups, facilitating sequential coupling and deprotection .
  • Dendrimer Construction: Used to create branching points in lysine-based dendrimers, enabling controlled growth of generations (e.g., G1–G3 dendrimers) .
  • Drug Delivery: Derivatives like Boc-Lys(Ac)-OH act as enzyme-sensitive linkers in nanogels for tumor-specific drug release .

Properties

Molecular Formula

C11H20N4O4

Molecular Weight

272.30 g/mol

IUPAC Name

6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17)

InChI Key

SKRPDWWWUARZIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys(N)-OH typically involves the protection of the amino group of lysine with a tert-butyloxycarbonyl group. This is achieved by reacting lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through crystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-Lys(N)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Amidation: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base.

    Substitution: Various nucleophiles under mild conditions.

Major Products Formed

Scientific Research Applications

Boc-Lys(Boc)-Gly-OH, also known as Nα,Nε-Di-Boc-L-lysine, is a versatile compound with significant applications in peptide synthesis, bioconjugation, protein engineering, drug design, and cosmetic formulations . Its structural properties make it valuable in developing inhibitors or modulators for specific biological targets, potentially leading to new treatments .

Scientific Research Applications

Boc-Lys(Boc)-OH plays a significant role in biochemical and pharmaceutical applications. It is a derivative of lysine, an essential amino acid. The presence of two tert-butoxycarbonyl-protected amino groups makes it a valuable intermediate in peptide synthesis and other organic synthesis applications.

Biochemical Properties

Boc-lys(boc)-OH is involved in the deacetylation process, a key biochemical reaction. It interacts with enzymes such as histone deacetylases (HDACs), which catalyze the removal of acetyl groups from lysine residues in histone and nonhistone proteins.

Cellular Effects

This compound influences cell function by regulating gene transcription and cellular metabolism through its interaction with HDACs. At the molecular level, this compound exerts its effects through binding interactions with biomolecules and influencing enzyme activity. It is involved in the deacetylation process, where it interacts with HDACs to remove acetyl groups from lysine residues in histone and nonhistone proteins.

Metabolic Pathways

Mechanism of Action

The primary function of Boc-Lys(N)-OH is to serve as a protected amino acid in peptide synthesis. The Boc group prevents the amino group from participating in unwanted side reactions during the synthesis process. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group of lysine, which can then participate in further reactions or interactions .

Comparison with Similar Compounds

Structural and Functional Properties

The table below compares Boc-Lys(N)-OH derivatives based on protecting groups, molecular weights, and deprotection conditions:

Compound Protecting Group (N) Molecular Weight Deprotection Method Key Applications References
Boc-Lys(Boc)-OH Boc 403.48 (C18H33N3O7) Acid (TFA, HCl) Peptide synthesis, dendrimer cores
Boc-Lys(Fmoc)-OH Fmoc 466.52 (C25H34N2O7) Base (piperidine) Solid-phase peptide synthesis (SPPS), lipidation
Boc-Lys(Z)-OH Z 380.44 (C19H28N2O6) Hydrogenolysis (H2/Pd) Cyclic peptide synthesis
Boc-Lys(Cl-Z)-OH Cl-Z 414.88 (C19H27ClN2O6) Hydrogenolysis Acid-resistant peptide coupling
Boc-Lys(Ac)-OH Ac 288.33 (C12H22N2O5) Enzymatic cleavage (HDAC/CTSL) Enzyme-activated drug delivery
H-Lys(Boc)-OH H (unprotected ε-NH2) 246.30 (C11H22N2O4) Acid (TFA) Intermediate in SPPS

Reactivity and Stability

  • Boc-Lys(Boc)-OH : Both Boc groups are acid-labile, requiring strong acids (e.g., TFA) for removal. This limits compatibility with acid-sensitive substrates but ensures stability in basic conditions .
  • Boc-Lys(Fmoc)-OH : The Fmoc group is base-labile (removed by piperidine), enabling orthogonal deprotection in Fmoc-SPPS strategies. This allows sequential coupling without disrupting the Boc group .
  • Boc-Lys(Z)-OH : Z groups require catalytic hydrogenation for removal, making them unsuitable for hydrogen-sensitive reactions. However, they provide stability under acidic and basic conditions .
  • Boc-Lys(Ac)-OH : Acetyl groups are cleaved by enzymes like HDAC and CTSL, enabling tumor-specific activation of prodrugs .

Pharmacological and Physicochemical Properties

  • Solubility : Boc-Lys(Z)-OH and Boc-Lys(Cl-Z)-OH exhibit lower aqueous solubility due to hydrophobic Z/Cl-Z groups, necessitating organic solvents like DCM or DMF .
  • Stability : Boc-Lys(Fmoc)-OH shows superior stability in SPPS compared to ivDde-Lys(Fmoc)-OH, as Boc deprotection avoids side reactions in acidic conditions .

Research Findings and Case Studies

  • Case Study 1 : In dendrimer synthesis, Boc-Lys(Boc)-OH and Boc-Lys(Fmoc)-OH enabled precise control over branching, achieving G3 dendrimers with 88% yield .
  • Case Study 2: Boc-Lys(Ac)-OH-based nanogels (PLCy) demonstrated tumor-selective fluorescence activation and mitochondrial targeting, reducing tumor growth by 60% in murine models .
  • Case Study 3 : Substituting Boc-Lys(Fmoc)-OH for ivDde-Lys(Fmoc)-OH simplified the synthesis of MVK analogues, improving yield from 6% to 10% .

Biological Activity

Boc-Lys(N)-OH, or N-Boc-L-lysine, is a protected form of the amino acid lysine that has garnered interest in various biological and pharmaceutical applications. This article delves into its biological activity, including its role in peptide synthesis, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of lysine. This modification enhances the stability and solubility of lysine during chemical reactions, particularly in peptide synthesis.

Biological Activity Overview

  • Peptide Synthesis : this compound is widely used in solid-phase peptide synthesis (SPPS). The Boc group can be easily removed under acidic conditions, allowing for the incorporation of lysine into peptides without affecting the integrity of other functional groups. This property is crucial for constructing complex peptides that may have therapeutic applications.
  • Antitumor Activity : Research indicates that N-Boc-L-lysine derivatives exhibit inhibitory effects on cancer cell growth. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, suggesting potential as anticancer agents .
  • Opioid Receptor Interactions : Studies have explored the effects of lysine modifications on opioid receptor binding and activity. For instance, analogs containing Boc-Lys showed varied affinities for μ and δ opioid receptors, indicating that structural modifications influence receptor selectivity and agonist/antagonist activity .

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50 (nM)Notes
H-Dmt-Tic-Lys(Ac)-NH-CH₂-Phμ antagonist1248Nonselective between μ and δ receptors
H-Dmt-Tic-Lys(Z)-NH-CH₂-Phδ agonist>10000Inactive as an agonist
H-Dmt-Tic-Lys(N)-OHAntitumor activityVariesInduces apoptosis in cancer cells

Research Findings

  • A study demonstrated that modifications at the C-terminus of opioid peptides containing Boc-Lys significantly altered their receptor binding profiles. For example, compounds with benzyl amide derivatives showed a marked decrease in selectivity for δ agonist activity compared to their unmodified counterparts .
  • Another investigation highlighted the role of Boc-Lys in enhancing the solubility and stability of peptide constructs used in drug development. The ability to manipulate the lysine side chain allows for tailored interactions with biological targets .

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